1-(2-(Benzyloxy)-5-methylphenyl)-2,2-dichloroethanol
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Overview
Description
1-(2-(Benzyloxy)-5-methylphenyl)-2,2-dichloroethanol is an organic compound that features a benzyloxy group, a methylphenyl group, and a dichloroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzyloxy)-5-methylphenyl)-2,2-dichloroethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-(benzyloxy)-5-methylphenyl magnesium bromide with dichloroacetaldehyde. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzyloxy)-5-methylphenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The dichloroethanol moiety can be reduced to form a corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-(Benzyloxy)-5-methylphenyl)-2,2-dichloroethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Benzyloxy)-5-methylphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the dichloroethanol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Benzyloxy-2-Phenylethyl)-1,2,3-Triazole: A compound with similar benzyloxy and phenyl groups but with a triazole ring.
4-(Benzyloxy)-2-Hydroxybenzaldehyde: Contains a benzyloxy group and a hydroxybenzaldehyde moiety.
1-(2-Benzyloxy-2-Phenylethyl)-1,2,3-Triazole Miconazole Analogs: Similar structure with antifungal activity.
Uniqueness
1-(2-(Benzyloxy)-5-methylphenyl)-2,2-dichloroethanol is unique due to the presence of both benzyloxy and dichloroethanol groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16Cl2O2 |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
2,2-dichloro-1-(5-methyl-2-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C16H16Cl2O2/c1-11-7-8-14(13(9-11)15(19)16(17)18)20-10-12-5-3-2-4-6-12/h2-9,15-16,19H,10H2,1H3 |
InChI Key |
OYJUJKJVBXXNDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(C(Cl)Cl)O |
Origin of Product |
United States |
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